molecular formula C25H25N3O2 B4239132 4-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide

4-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide

Cat. No.: B4239132
M. Wt: 399.5 g/mol
InChI Key: QBWLPZDWOJKYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide typically involves the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain various electrophiles. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium . The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzanilide derivatives, while reduction may produce reduced piperazine derivatives .

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with protein targets, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide is unique due to its specific structural features, including the presence of both a piperazine and a benzanilide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-19-11-13-20(14-12-19)24(29)26-23-10-6-5-9-22(23)25(30)28-17-15-27(16-18-28)21-7-3-2-4-8-21/h2-14H,15-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWLPZDWOJKYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.